![molecular formula C27H27N3O5S B11631257 Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631257.png)
Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は、長い名前を持つ複雑な有機分子です。以下に分解してみましょう。
- 中心構造はジヒドロピリジン環であり、これは医薬品や生物活性化合物に共通のモチーフです。
- ジヒドロピリジン環には、シアノ基(CN)とヒドロキシ基(OH)が結合しています。
- この化合物には、アセチル基(CH₃CO-)とスルファニル基(SH)もジヒドロピリジン環に結合しています。
- メチル基(CH₃)は、ジヒドロピリジン環の窒素原子に結合しています。
- 全体として、この化合物は様々な化学クラスの特徴を組み合わせており、さらなる研究のために興味深いものです。
準備方法
- この化合物の合成経路には、複数段階のプロセスが含まれる可能性があります。
- 1つの可能な方法は、適切な前駆体の縮合を行い、続いて環化反応によってジヒドロピリジン環を形成することです。
- 工業生産方法は異なる場合がありますが、目的の化合物を得るために、効率的でスケーラブルなプロセスを含む可能性があります。
化学反応の分析
酸化: この化合物は酸化反応を起こし、スルファニル基をスルホキシドまたはスルホンに変換することがあります。
還元: シアノ基の還元により、アミノ基(NH₂)が生成される可能性があります。
置換: アセチル基は、他の官能基に置き換わる可能性があります。
一般的な試薬および条件: 具体的な試薬および条件は、目的の改変によって異なります。
主な生成物: これらの反応は、特性が変化した様々な誘導体をもたらす可能性があります。
科学的研究の応用
医薬品化学: 研究者は、ジヒドロピリジン環の存在から、心血管薬としての可能性を探求する可能性があります。
生物学的研究: 細胞受容体または酵素との相互作用を調査すること。
産業: 他の化合物の前駆体として、または有機合成における構成要素として役立つ可能性があります。
作用機序
- この化合物の効果は、特定の受容体または酵素との相互作用に関与している可能性があります。
- 分子標的には、カルシウムチャネル(ジヒドロピリジンモチーフによる)やその他の細胞成分が含まれる可能性があります。
- 影響を受ける経路には、シグナル伝達または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
- 類似の化合物には、他のジヒドロピリジン、シアノ置換分子、およびスルファニル含有化合物が含まれます。
- 独自性は、これらの特徴を1つの分子に組み合わせたところにあります。
この化合物の正式名称は非常に長いので、研究者はしばしば便宜上、略語または系統名を使い ます。
類似化合物との比較
Similar Compounds
Methyl (4-acetylphenyl)carbamate: A precursor in the synthesis of the target compound.
Ethyl 3-methyl-6-[4-(methoxycarbonylamino)phenyl]pyridazine-4-carboxylate: A related compound with similar structural features.
Uniqueness
METHYL 6-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups and structural complexity
特性
分子式 |
C27H27N3O5S |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C27H27N3O5S/c1-15(2)17-5-7-19(8-6-17)23-21(13-28)26(30-25(33)24(23)27(34)35-4)36-14-22(32)29-20-11-9-18(10-12-20)16(3)31/h5-12,15,23-24H,14H2,1-4H3,(H,29,32)(H,30,33) |
InChIキー |
ITHPGXPEAFBZFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


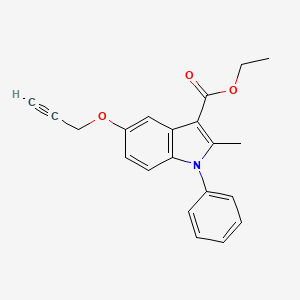
![(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631182.png)
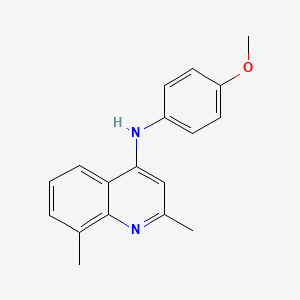
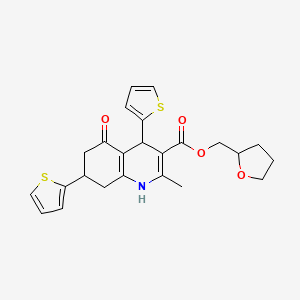
![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)
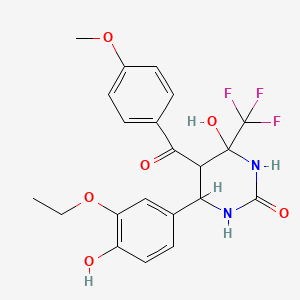
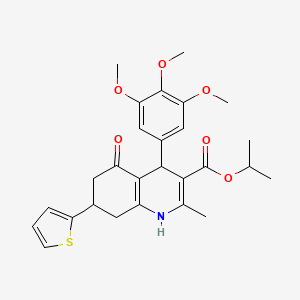
![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)
![1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)
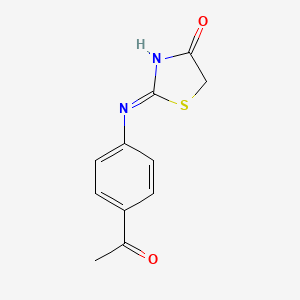
![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11631219.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631229.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
